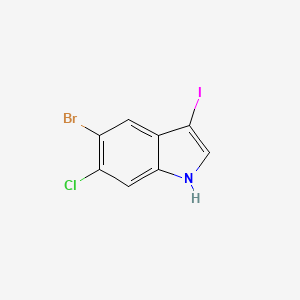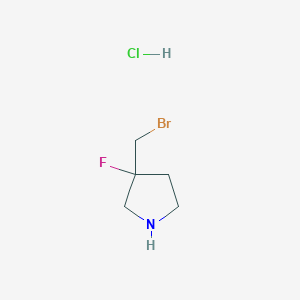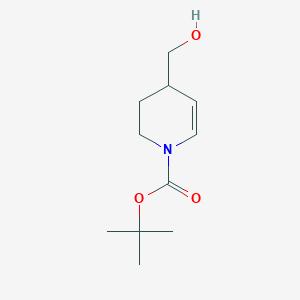
CID 155885080
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a palladium complex that features a chloro ligand, a phenylpropenyl group, and a di-isopropylphenyl-substituted dihydroimidazolylidene ligand. Palladium complexes are widely studied for their catalytic properties in various organic transformations.
Mecanismo De Acción
Target of Action
The primary target of this compound is the catalytic site of various biochemical reactions . The compound acts as a catalyst, facilitating the reaction without being consumed in the process .
Mode of Action
The compound interacts with its targets by forming a complex with the reactants . This complex formation lowers the activation energy of the reaction, allowing it to proceed more efficiently . The compound is then released unchanged at the end of the reaction .
Biochemical Pathways
The compound affects various biochemical pathways, particularly those involving olefin and carbonyl reduction, carbene transfer reactions, aziridination of olefins, and methyleneation of aldehydes . The downstream effects include the formation of new chemical bonds and the synthesis of complex organic molecules .
Pharmacokinetics
Itsbioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of the compound’s action include the synthesis of new molecules and the facilitation of biochemical reactions . These effects can have significant impacts on cellular function and metabolism .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These include the pH, temperature, and the presence of other molecules that can interact with the compound . For example, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy .
Métodos De Preparación
The synthesis of chloro[(1,2,3-η)-3-phenyl-2-propenyl][1,3-bis(2,6-di-isopropylphenyl)-4,5-dihydroimidazol-2-ylidene]palladium(II) typically involves the reaction of palladium chloride with the appropriate ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The ligands are often synthesized separately and then combined with the palladium precursor in a suitable solvent, such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired complex is formed. The product is then purified by recrystallization or chromatography.
Análisis De Reacciones Químicas
Chloro[(1,2,3-η)-3-phenyl-2-propenyl][1,3-bis(2,6-di-isopropylphenyl)-4,5-dihydroimidazol-2-ylidene]palladium(II): undergoes various types of chemical reactions, including:
Oxidative Addition: This reaction involves the addition of a molecule to the palladium center, increasing its oxidation state.
Reductive Elimination: This reaction involves the elimination of a molecule from the palladium center, reducing its oxidation state.
Substitution: This reaction involves the replacement of one ligand with another on the palladium center. Common reagents used in these reactions include halides, organometallic reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
Chloro[(1,2,3-η)-3-phenyl-2-propenyl][1,3-bis(2,6-di-isopropylphenyl)-4,5-dihydroimidazol-2-ylidene]palladium(II): has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, such as cross-coupling reactions, which are essential in the synthesis of pharmaceuticals and fine chemicals.
Material Science: It is studied for its potential use in the development of new materials with unique properties.
Medicinal Chemistry: It is explored for its potential biological activity and its ability to interact with biomolecules.
Comparación Con Compuestos Similares
Chloro[(1,2,3-η)-3-phenyl-2-propenyl][1,3-bis(2,6-di-isopropylphenyl)-4,5-dihydroimidazol-2-ylidene]palladium(II): can be compared with other palladium complexes, such as:
Palladium(II) acetate: A commonly used palladium catalyst in organic synthesis.
Palladium(II) chloride: Another widely used palladium catalyst with different ligand environments.
Palladium(II) bis(benzonitrile) dichloride: A palladium complex with benzonitrile ligands. The uniqueness of lies in its specific ligand environment, which can influence its catalytic properties and reactivity.
Propiedades
Número CAS |
884879-24-7 |
|---|---|
Fórmula molecular |
C36H48ClN2Pd+ |
Peso molecular |
650.6 g/mol |
Nombre IUPAC |
1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;chloropalladium(1+);prop-2-enylbenzene |
InChI |
InChI=1S/C27H38N2.C9H10.ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-2-6-9-7-4-3-5-8-9;;/h9-14,18-21H,15-16H2,1-8H3;2-5,7-8H,1,6H2;1H;/q;;;+2/p-1 |
Clave InChI |
WTVHAHFIFRHCDN-UHFFFAOYSA-M |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C.C=C[CH]C1=CC=CC=C1.Cl[Pd+] |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C.C=CCC1=CC=CC=C1.Cl[Pd+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289914.png)

![2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one](/img/structure/B6289925.png)




![1,7-Dioxaspiro[3.5]nonan-3-amine](/img/structure/B6289950.png)
![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289959.png)
![N-{1-[2-(diphenylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide](/img/structure/B6289967.png)
![Gadolinium, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B6289971.png)
![Dichloro(1,3-di-i-propylphenylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr](/img/structure/B6289986.png)


